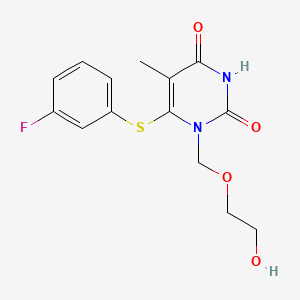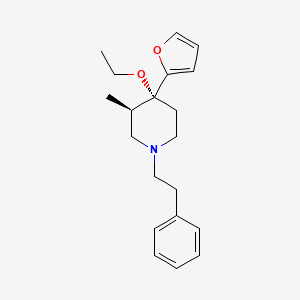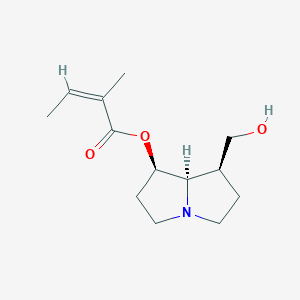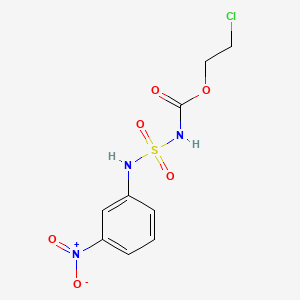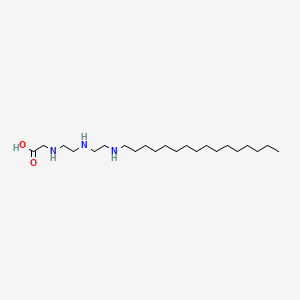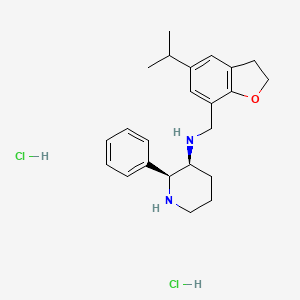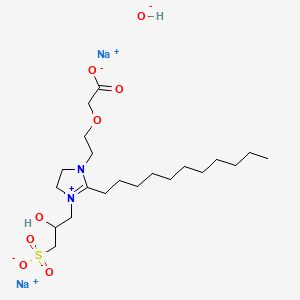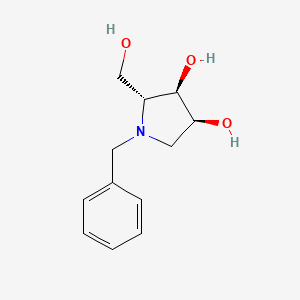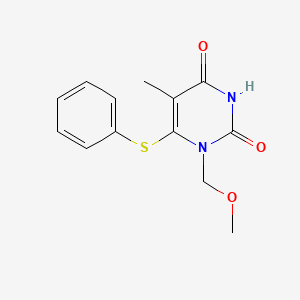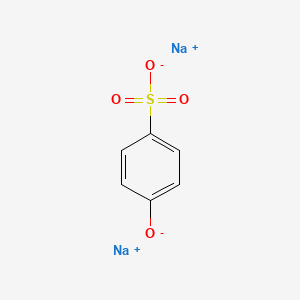
Disodium p-phenolsulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium p-phenolsulfonate is an organic compound with the molecular formula C6H4O4S.2Na. It is a sodium salt of p-phenolsulfonic acid and is commonly used in various industrial and scientific applications. This compound is known for its solubility in water and its role as an intermediate in the synthesis of other chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium p-phenolsulfonate can be synthesized through the sulfonation of phenol. The process involves the reaction of phenol with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically include controlled temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation reactors where phenol is continuously fed into the reactor along with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium p-phenolsulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonated quinones.
Reduction: It can be reduced to form phenolic compounds.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions.
Major Products
Oxidation: Sulfonated quinones.
Reduction: Phenolic compounds.
Substitution: Halogenated or nitrated phenols.
Applications De Recherche Scientifique
Disodium p-phenolsulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is used in biochemical assays and as a reagent in the study of enzyme kinetics.
Medicine: It has applications in the formulation of certain medications and as a component in topical treatments.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of disodium p-phenolsulfonate involves its interaction with various molecular targets. In biochemical applications, it can act as a substrate or inhibitor for enzymes, affecting their activity. The sulfonate group enhances its solubility and reactivity, allowing it to participate in various chemical reactions and pathways.
Comparaison Avec Des Composés Similaires
Disodium p-phenolsulfonate can be compared with other sulfonated phenolic compounds, such as:
- Sodium p-toluenesulfonate
- Sodium benzenesulfonate
- Sodium naphthalenesulfonate
Uniqueness
This compound is unique due to its specific structure, which provides distinct reactivity and solubility properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Similar Compounds
- Sodium p-toluenesulfonate : Similar in structure but with a methyl group attached to the benzene ring.
- Sodium benzenesulfonate : Lacks the hydroxyl group present in this compound.
- Sodium naphthalenesulfonate : Contains a naphthalene ring instead of a benzene ring, providing different chemical properties.
Propriétés
Numéro CAS |
20896-31-5 |
|---|---|
Formule moléculaire |
C6H4Na2O4S |
Poids moléculaire |
218.14 g/mol |
Nom IUPAC |
disodium;4-oxidobenzenesulfonate |
InChI |
InChI=1S/C6H6O4S.2Na/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4,7H,(H,8,9,10);;/q;2*+1/p-2 |
Clé InChI |
XDDDDXAGOCDWDL-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


